molecular formula C16H17NOS B4709406 N-(3-methylbenzyl)-2-(phenylthio)acetamide

N-(3-methylbenzyl)-2-(phenylthio)acetamide

Cat. No. B4709406
M. Wt: 271.4 g/mol
InChI Key: MJDNACORJQQUKY-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)-2-(phenylthio)acetamide is a chemical compound that has recently gained attention in the scientific research community due to its potential therapeutic benefits. This compound is also known as MPTA and has been the subject of several studies investigating its synthesis, mechanism of action, and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)-2-(phenylthio)acetamide is not fully understood. However, studies have shown that MPTA can induce apoptosis (cell death) in cancer cells by activating the intrinsic pathway of apoptosis. This pathway involves the activation of caspases, which are enzymes that play a critical role in the process of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that MPTA can inhibit the activity of certain enzymes involved in the metabolism of cancer cells. Additionally, MPTA has been shown to induce oxidative stress in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

N-(3-methylbenzyl)-2-(phenylthio)acetamide has several advantages and limitations for use in lab experiments. One of the main advantages is its potent anticancer properties, which make it an ideal candidate for cancer research. However, one of the main limitations is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on N-(3-methylbenzyl)-2-(phenylthio)acetamide. One of the most promising directions is investigating its potential applications in combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of MPTA and its potential applications in other fields such as neurodegenerative diseases.

Scientific Research Applications

N-(3-methylbenzyl)-2-(phenylthio)acetamide has been the subject of several scientific studies investigating its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that MPTA has potent anticancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-13-6-5-7-14(10-13)11-17-16(18)12-19-15-8-3-2-4-9-15/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDNACORJQQUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.